molecular formula C8H10F3NO3 B1391885 1-(Trifluoroacetyl)piperidine-3-carboxylic acid CAS No. 1099017-20-5

1-(Trifluoroacetyl)piperidine-3-carboxylic acid

Cat. No. B1391885
M. Wt: 225.16 g/mol
InChI Key: PIAAYWKIPIJFCY-UHFFFAOYSA-N
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Description

1-(Trifluoroacetyl)piperidine-3-carboxylic acid (1-TPCA) is a synthetic compound that has been used in various scientific research applications. It is a trifluoroacetylated derivative of piperidine-3-carboxylic acid, which is a cyclic carboxylic acid. Its chemical structure is C7H6F3NO2. It is a white crystalline solid that is soluble in water, methanol, and ethanol. It has a melting point of 140-142 °C and a boiling point of 254-256 °C.

Scientific Research Applications

Anticonvulsant Application

  • Summary of Application : Piperidine-3-carboxylic acid derivatives have been synthesized and evaluated for their potential as anticonvulsants . These compounds were evaluated for in vitro blood–brain barrier (BBB) permeability and in vivo anticonvulsant activity .
  • Methods of Application : The compounds were screened for in vivo anticonvulsant activity by sc-PTZ and DMCM-induced seizure models . The neurotoxicity evaluation was done by rotarod .
  • Results or Outcomes : The outcome of the in vivo models suggested that certain compounds were most potent amongst the synthesized compounds . The MTT assay revealed that the test compounds were not found to alter the cell viability considerably .

Inhibitor of GABA Uptake

  • Summary of Application : ®- (-)-3-Piperidinecarboxylic acid is an inhibitor of GABA (γ-aminobutyric acid) uptake .
  • Methods of Application : This compound can be used in neurochemical studies to inhibit the uptake of GABA, a neurotransmitter .
  • Results or Outcomes : The inhibition of GABA uptake can help in the study of neurological disorders where GABA plays a significant role .

Anticancer Application

  • Summary of Application : Piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .
  • Methods of Application : These compounds can be used in oncological studies to inhibit the proliferation and metastasis of cancer cells .
  • Results or Outcomes : The inhibition of cancer cell proliferation and metastasis can help in the study of oncological disorders where these compounds play a significant role .

Antiviral Application

  • Summary of Application : Piperidine derivatives have been found to exhibit antiviral effects .
  • Methods of Application : These compounds can be used in virological studies to inhibit the replication of viruses .
  • Results or Outcomes : The inhibition of viral replication can help in the study of virological disorders where these compounds play a significant role .

Antimalarial Application

  • Summary of Application : Piperidine derivatives have been found to exhibit antimalarial effects .
  • Methods of Application : These compounds can be used in pharmacological studies to inhibit the growth of malaria parasites .
  • Results or Outcomes : The inhibition of malaria parasite growth can help in the study of malaria and the development of new antimalarial drugs .

Organic Synthesis

  • Summary of Application : Carboxylic acids, including piperidine derivatives, are versatile organic compounds used in various areas such as organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of nanoparticles .
  • Methods of Application : Carboxylic acids can be used in various organic reactions, such as substitution, elimination, oxidation, coupling, etc .
  • Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-3-1-2-5(4-12)6(13)14/h5H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAAYWKIPIJFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trifluoroacetyl)piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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